molecular formula C19H26O3 B14643761 3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate CAS No. 51921-93-8

3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate

Cat. No.: B14643761
CAS No.: 51921-93-8
M. Wt: 302.4 g/mol
InChI Key: ZXVLIUKUOVQECQ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate is a complex organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of multiple cyclopropane rings and a cyclopentenone moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of suitable precursors followed by esterification reactions. The reaction conditions often require the use of catalysts such as palladium or rhodium complexes to facilitate the formation of the cyclopropane rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane rings and cyclopentenone moiety allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate is unique due to its specific combination of cyclopropane rings and a cyclopentenone moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

51921-93-8

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(3-cyclopropyl-2-methyl-4-oxocyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H26O3/c1-10(2)8-13-17(19(13,4)5)18(21)22-15-9-14(20)16(11(15)3)12-6-7-12/h8,12-13,15,17H,6-7,9H2,1-5H3

InChI Key

ZXVLIUKUOVQECQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)C3CC3

Origin of Product

United States

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